tert-Butyl 4-aminobenzoate

Catalog No.
S664670
CAS No.
18144-47-3
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-aminobenzoate

CAS Number

18144-47-3

Product Name

tert-Butyl 4-aminobenzoate

IUPAC Name

tert-butyl 4-aminobenzoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3

InChI Key

KYORUZMJUKHKFS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N

tBAB is an ester formed by the condensation of 4-aminobenzoic acid and tert-butyl alcohol. It appears as a white, crystalline powder with slight solubility in water but good solubility in organic solvents like ethanol, ether, and chloroform [].


Molecular Structure Analysis

The key feature of tBAB's structure is the presence of both an amine group (NH2) and an ester group (COOCH3) attached to the aromatic ring (benzene). The amine group makes the molecule weakly basic, while the bulky tert-butyl group (C(CH3)3) provides steric hindrance, influencing reactivity [].


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing tBAB involves the esterification of 4-aminobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid [].

4-NH2C6H4COOH + (CH3)3COH -> 4-NH2C6H4COOCH(CH3)3 + H2O

Deprotection:

A crucial application of tBAB is its use as a protected derivative of 4-aminobenzoic acid. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine group for further reactions [].

4-NH2C6H4COOCH(CH3)3 -> 4-NH2C6H4COOH + (CH3)3COH

Other Reactions:

tBAB can participate in various organic reactions typical of aromatic amines and esters, depending on the reaction conditions and desired product.

Physical and Chemical Properties

  • CAS Number: 18144-47-3 []
  • Molecular Formula: C11H15NO2
  • Molar Mass: 193.25 g/mol []
  • Melting Point: ~58 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water (1:7000), soluble in organic solvents []

Limited Research:

Potential Applications:

  • Organic synthesis: The tert-butyl group (t-Bu) can act as a protecting group for the carboxylic acid functionality, allowing for further manipulation of the molecule without affecting the carboxylic acid group. After the desired modifications are complete, the t-Bu group can be removed under specific conditions to reveal the free carboxylic acid.
  • Bioconjugation: The amine group can be used for attaching the molecule to other biomolecules, such as proteins or antibodies, through various conjugation strategies. This could potentially be useful for developing targeted drug delivery systems or diagnostic tools.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18144-47-3

Wikipedia

Tert-Butyl 4-aminobenzoate

Dates

Modify: 2023-08-15

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